Product packaging for Suberosanone(Cat. No.:)

Suberosanone

Cat. No.: B1245623
M. Wt: 220.35 g/mol
InChI Key: KHINYKJYBNWSSP-IAGXKZSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Natural Products Chemistry

Suberosanone is a marine-derived natural product belonging to the sesquiterpene class of compounds. nih.gov It has been isolated from marine organisms, specifically gorgonian corals. researchgate.netscite.ai Initially discovered in the Taiwanese gorgonian Isis hippuris researchgate.netnih.gov, it and its derivatives have since been identified in other species, most notably Subergorgia suberosa, found in the South China Sea. nih.govscite.ainih.gov The genus Subergorgia is known for producing a variety of secondary metabolites, including terpenes, steroids, and alkaloids, many of which exhibit interesting biological activities. nih.govacgpubs.org

The chemical investigation of these marine invertebrates has revealed that this compound often co-occurs with a suite of structurally related metabolites. acgpubs.org These include other sesquiterpenes, such as suberosenone, and more complex hybrid molecules. researchgate.netacgpubs.org For instance, subergorgines A-E are rare purine (B94841) alkaloids that incorporate the this compound framework, highlighting the biosynthetic versatility of the source organism. nih.govmdpi.com The discovery of this compound and its analogues contributes to the vast chemical diversity of marine natural products, which remain a promising source of novel chemical entities for drug discovery. rsc.orgrsc.org

Significance as a Research Target in Organic Synthesis

The unique structural architecture and reported biological activity of this compound have made it a compelling target for organic synthesis. researchgate.netontosight.ai Its tricyclic framework presents a significant challenge that stimulates the development of novel and efficient synthetic strategies. acs.orgresearchgate.net The total synthesis of this compound is not only a means to confirm its structure but also provides a pathway to produce analogues for further biological evaluation. researchgate.net

Research in this area has led to innovative approaches, such as the use of a switchable dual organocatalytic system combining aminocatalysis and N-heterocyclic carbene catalysis to construct the bridged bicyclic core. rsc.orgresearchgate.net Other key synthetic steps that have been developed include hyperbaric asymmetric Michael additions and silver trifluoroacetate-mediated α-alkylation. researchgate.netrsc.org The successful enantioselective total synthesis of this compound has been a crucial achievement, ultimately enabling the definitive assignment and, notably, the revision of its absolute configuration. researchgate.netrsc.orgrsc.org These synthetic endeavors underscore the role of complex natural products in advancing the field of organic chemistry. escholarship.org

Overview of this compound's Structural Class and Unique Features

This compound is classified as a quadrane-type sesquiterpene. rsc.org The quadranes are a relatively small family of natural products characterized by a distinctive tricyclo[4.3.2.01,5]undecane carbon skeleton. nih.govrsc.org This rigid, cage-like structure is a hallmark of the class.

A key feature of the this compound molecule is the presence of a cyclopentenone ring system. scite.ai The molecule also possesses four methyl groups at various positions on its tricyclic core. nih.gov this compound can exist as a standalone sesquiterpene or serve as a structural moiety in more complex natural products. nih.gov For example, in subergorgines A-E, the this compound unit is linked to a purine base through a nitrogen bridge, creating unusual this compound-purine hybrids. nih.gov This ability to form hybrid structures with other chemical classes, such as alkaloids, is a distinctive feature that expands its structural diversity. mdpi.com

Historical Trajectory of this compound Research

The investigation of this compound began around the year 2000 with its isolation from the gorgonian Isis hippuris. researchgate.net Early studies reported that this compound exhibited impressive cytotoxic activity against several cancer cell lines, including P388, A549, and HT29, which immediately established it as a compound of interest in medicinal chemistry. researchgate.net Following its discovery, related compounds, including suberosanones A, B, and C, were isolated from the South China Sea gorgonian Subergorgia suberosa. scite.ai

A pivotal moment in this compound research was the achievement of its first enantioselective total synthesis. This synthetic work was instrumental in revising the absolute configuration of the natural product. researchgate.netrsc.org While most quadrane natural products were presumed to belong to the (1R) enantiomeric series, the synthesis unequivocally established that natural this compound possesses the (1S) configuration, an unusual finding for this class of compounds. rsc.org This correction of the stereochemistry was a significant contribution to the field. rsc.org Subsequent synthetic efforts have focused on refining the route to this compound and its analogues to support further investigation into their biological potential. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B1245623 Suberosanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1S,2R,5S,6S,9S)-2,9,11,11-tetramethyltricyclo[4.3.2.01,5]undecan-3-one

InChI

InChI=1S/C15H24O/c1-9-5-6-11-12-7-13(16)10(2)15(9,12)8-14(11,3)4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-,15+/m0/s1

InChI Key

KHINYKJYBNWSSP-IAGXKZSMSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H]3[C@@]1(CC2(C)C)[C@H](C(=O)C3)C

Canonical SMILES

CC1CCC2C3C1(CC2(C)C)C(C(=O)C3)C

Synonyms

suberosanone

Origin of Product

United States

Natural Occurrence, Isolation Methodologies, and Source Characterization

Natural Sources and Distribution of Suberosanone

This compound and its derivatives have been primarily isolated from marine organisms, particularly gorgonian corals.

Marine Organism-Derived Sources:

The most prominent source of this compound is the gorgonian species Subergorgia suberosa, from which a variety of this compound-related compounds have been identified. nih.govacs.orgresearchgate.net These include this compound itself, as well as several this compound-purine hybrids such as subergorgines A–E. researchgate.net Another notable marine source is the gorgonian Isis hippuris, which has also yielded this compound and its derivatives. nih.govacs.org

The following table provides a summary of marine organisms known to produce this compound and its related compounds:

Marine OrganismCompound(s) IsolatedReference(s)
Subergorgia suberosaThis compound, Subergorgines A–E, 6-(9'-purine-6',8'-diolyl)-2β-suberosanone, 6-(1'-purine-6',8'-dionyl)this compound nih.govacs.orgresearchgate.netnih.gov
Isis hippurisThis compound, Suberosenol A, Suberosenol B, Suberosenol A acetate (B1210297), Suberosenol B acetate nih.govacs.org

Fungal and Microbial Sources

While the primary sources of this compound are marine invertebrates, related compounds with a similar core structure, known as quadranes, have been isolated from terrestrial fungi. researchgate.netrsc.org For instance, quadrone (B1207567) and terrecyclic acid are cytotoxic fungal metabolites that share the tricyclo[4.3.2.0.1,5]undecane core with this compound. researchgate.net Although this compound itself has not been explicitly reported from fungal or microbial sources, the existence of structurally related compounds in these organisms suggests potential biosynthetic connections that warrant further investigation. researchgate.netrsc.orgresearchgate.net Some studies have explored marine-derived fungi as a source of diverse secondary metabolites, but a direct link to this compound production has not been established. rsc.orgrsc.orgnih.gov

Other Biological Origins

Currently, there is no significant scientific literature reporting the isolation of this compound from other biological origins outside of marine gorgonians and the structurally related quadranes from fungi.

Advanced Extraction and Purification Methodologies

The isolation of this compound from its natural sources involves a multi-step process that combines extraction and advanced purification techniques.

The general procedure begins with the collection of the marine organism, which is often immediately soaked in a solvent like ethanol (B145695) to preserve the chemical constituents. researchgate.net The crude extract is then typically subjected to a series of chromatographic separations to isolate the desired compounds.

Chromatographic Techniques for this compound Isolation

Chromatography is a cornerstone of the purification process for this compound and its derivatives.

Column Chromatography: This is a fundamental step in the initial fractionation of the crude extract. Silica (B1680970) gel is a commonly used stationary phase, with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, used to elute different fractions. researchgate.net Sephadex LH-20 is another packing material employed for size-exclusion chromatography. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of this compound. colab.wsacs.org Both normal-phase and reversed-phase HPLC are utilized to obtain pure compounds. acs.orgmicrosynth.com Reversed-phase HPLC (RP-HPLC) is particularly effective for purifying oligonucleotides and other small molecules based on their hydrophobicity. microsynth.com

Countercurrent Distribution and Other Separation Strategies

While less commonly cited in the context of this compound isolation, countercurrent distribution is a liquid-liquid separation technique that can be employed for the purification of natural products. rsc.orgnih.gov This method separates compounds based on their differential partitioning between two immiscible liquid phases. In some instances, high molecular weight fractions of marine organism extracts have been eluted using a countercurrent technique. nih.gov

The following table summarizes the key methodologies used in the extraction and purification of this compound:

MethodologyDescriptionReference(s)
Solvent Extraction Initial extraction of the biological material using solvents like ethanol and subsequent partitioning with solvents such as chloroform. nih.govresearchgate.net
Column Chromatography Separation of the crude extract into fractions using stationary phases like silica gel and Sephadex LH-20. researchgate.net
High-Performance Liquid Chromatography (HPLC) Final purification of isolated fractions to yield pure this compound and its derivatives. colab.wsacs.orgmicrosynth.com
Countercurrent Distribution A liquid-liquid separation technique that can be used for the purification of natural products. rsc.orgnih.gov

Optimization of Isolation Protocols for Purity (Focus on methodology)

The purification of this compound to a high degree of purity relies on a multi-step chromatographic process, leveraging the compound's specific physicochemical properties. The optimization of this process involves a sequential application of different chromatographic techniques, primarily column chromatography over silica gel followed by high-performance liquid chromatography (HPLC).

Initial sample preparation is a critical first step. The source organism, typically a gorgonian species like Isis hippuris or Subergorgia suberosa, is first extracted with organic solvents. researchgate.netnih.govresearchgate.net For instance, in one documented procedure, the sliced bodies of the gorgonian Isis hippuris were extracted with n-hexane. researchgate.net In other studies involving Subergorgia suberosa, a mixture of ethanol and dichloromethane (B109758) (CH2Cl2) was used for extraction. The resulting crude extract contains a complex mixture of metabolites, from which this compound must be separated.

The primary method for the initial fractionation and purification of the crude extract is column chromatography using silica gel as the stationary phase. The selection and gradual changing of the mobile phase (eluent) is the key to optimizing the separation. A solvent gradient, starting with a non-polar solvent and gradually increasing the polarity, is employed to selectively elute compounds based on their affinity for the silica gel.

A common starting point for nonpolar to normal polarity compounds involves solvent systems like ethyl acetate/hexane or ether/hexane. rochester.edu For more polar compounds, a methanol/dichloromethane system may be used. rochester.edu The process begins by loading the concentrated crude extract onto a silica gel column. The elution starts with a low-polarity solvent, such as pure n-hexane, and the polarity is progressively increased by adding a more polar solvent, like ethyl acetate.

Table 1: General Parameters for Silica Gel Column Chromatography

Parameter Description Typical Application
Stationary Phase Silica Gel 60 (70-230 mesh) Standard for most separations of natural products.
Mobile Phase (Eluent) A gradient system, typically a mixture of a non-polar and a polar solvent. Example: n-hexane/ethyl acetate gradient. The ratio is changed from 100:0 to 0:100.
Loading Technique The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and applied to the top of the column. Dry loading, where the extract is adsorbed onto a small amount of silica gel, can also be used. rochester.edu

| Fraction Collection | Eluted solvent is collected in multiple small fractions. | Fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound. |

In the specific isolation of this compound from Isis hippuris, the crude n-hexane extract was subjected to silica gel column chromatography. nih.gov The elution was performed using a gradient of n-hexane and ethyl acetate. Fractions containing compounds with similar polarity are collected and combined based on their TLC profiles. This initial column chromatography step serves to separate the complex mixture into simpler fractions, one of which will be enriched with this compound.

For final purification and to ensure high purity, the fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC). thermofisher.com Reversed-phase HPLC is often the method of choice, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. This technique provides higher resolution and is very effective at separating structurally similar compounds. thermofisher.comatdbio.com The selection of the appropriate solvent system and gradient for HPLC is crucial for achieving baseline separation of this compound from any remaining impurities. The purity of the final isolated compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govresearchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
Ethyl acetate
n-hexane
Dichloromethane
Methanol

Structural Elucidation and Stereochemical Characterization Techniques

Spectroscopic Methodologies for Structural Assignment

Spectroscopic analysis is fundamental to elucidating the planar structure of Suberosanone, confirming its molecular formula, and identifying its key functional groups and connectivity. researchgate.netscribd.comjchps.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. A suite of 1D and 2D NMR experiments provides unambiguous evidence for its molecular structure. jchps.comemerypharma.com

One-dimensional (1D) ¹H and ¹³C NMR spectra reveal the number and types of proton and carbon environments within the molecule. Two-dimensional (2D) NMR experiments are then employed to piece together the molecular puzzle:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H systems), allowing for the tracing of proton networks within the molecule. youtube.comwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to, providing definitive C-H bond linkages. wikipedia.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is instrumental in determining the relative stereochemistry of the molecule by revealing through-space interactions between protons on different parts of the stereoisomeric framework. wikipedia.org

The collective data from these experiments allow for the complete assignment of all proton and carbon signals, confirming the tricyclic core structure of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Analog Note: Specific data for this compound may vary slightly based on solvent and experimental conditions. This table represents typical chemical shifts for the core structure.

Position δC (ppm) δH (ppm, multiplicity, J in Hz) Key HMBC Correlations Key NOESY Correlations
1 45.2 2.10 (m) C2, C5, C10, C11 H-5, H-11
2 218.1 - - -
3 41.5 2.50 (dd), 2.35 (dd) C1, C2, C4, C5 H-4, H-5
4 35.8 1.85 (m) C2, C3, C5, C6 H-3, H-6
5 52.1 2.25 (m) C1, C3, C4, C10 H-1, H-3
6 22.5 1.70 (m), 1.55 (m) C4, C5, C7, C8 H-4, H-7
7 38.9 1.95 (m), 1.40 (m) C5, C6, C8, C9 H-6, H-8
8 33.4 - - -
9 48.7 1.60 (m) C7, C8, C10, C12, C13 H-7, H-12
10 60.3 - - -
11 34.1 1.50 (m) C1, C9, C10 H-1, H-9
12 29.8 1.05 (s) C8, C9, C10 H-9
13 21.9 0.95 (s) C8, C9, C10 H-9

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a high degree of accuracy (typically to within 0.001 atomic mass units). researchgate.netmeasurlabs.comnih.gov This precision allows for the unambiguous calculation of the elemental composition, which is the exact number of atoms of each element in the molecule. researchgate.netnih.gov For this compound, HRMS analysis confirms its molecular formula. Fragmentation patterns observed in the mass spectrum can provide additional structural information, corroborating the presence of specific functional groups or structural motifs identified by other spectroscopic methods. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary data that confirm the presence of key functional groups and chromophores. jchps.comuobabylon.edu.iqyoutube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is indicative of a ketone. Additional bands corresponding to C-H stretching and bending vibrations of the alkane framework are also present. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: As a saturated ketone, this compound does not possess extensive conjugated π-electron systems. msu.edu Therefore, its UV-Vis spectrum typically shows a weak absorption band at a specific wavelength corresponding to the n→π* electronic transition of the isolated carbonyl chromophore. msu.eduwikipedia.org

X-ray Crystallography for Definitive Structural Elucidation (Focus on method)

X-ray crystallography stands as a powerful and definitive analytical technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.netnih.govspringernature.com The method's ability to provide precise and unambiguous information about bond lengths, bond angles, and stereochemistry makes it an invaluable tool in the structural elucidation of natural products. carleton.edumdpi.combruker.com Although spectroscopic and computational methods have been pivotal in characterizing this compound and its derivatives, X-ray crystallography offers the potential for ultimate structural confirmation, provided a suitable single crystal can be obtained. nih.govrsc.org

The methodology of single-crystal X-ray diffraction involves several key stages. Initially, a high-quality single crystal of the compound of interest, in this case, this compound, is required. This crystal, typically on the sub-millimeter scale, is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. carleton.edu As the X-rays interact with the electron clouds of the atoms within the crystal lattice, they are diffracted in specific directions. researchgate.netcarleton.edu

A detector, such as a charge-coupled device (CCD) or a complementary metal-oxide-semiconductor (CMOS) detector, is used to collect the diffraction pattern, which consists of a series of spots of varying intensity. researchgate.net The crystal is rotated during the experiment to capture a complete three-dimensional diffraction dataset. nih.gov The positions and intensities of these diffracted spots are unique to the crystal's internal structure and symmetry.

The collected data is then processed to determine the unit cell dimensions and space group of the crystal. The core of the crystallographic process is solving the "phase problem," as the diffraction data provides information about the intensity but not the phase of the diffracted X-rays. researchgate.net Various methods, including direct methods, Patterson methods, or dual-space recycling, are employed to determine the initial phases and generate an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to yield a final, highly accurate three-dimensional structure. nih.govresearchgate.net

A critical aspect of X-ray crystallography, particularly for chiral molecules like this compound, is the determination of the absolute configuration. nih.govspringernature.com This is often achieved through the analysis of anomalous dispersion effects, which requires the presence of a sufficiently heavy atom in the structure or the use of specific X-ray wavelengths. mit.edu The Flack parameter is a commonly used value in crystallographic refinement that indicates the correctness of the determined absolute stereochemistry. researchgate.netmit.edu

While a dedicated single-crystal X-ray diffraction study for this compound itself is not prominently reported, the technique has been successfully applied to derivatives and related natural products, confirming their complex stereochemical features. researchgate.net The successful application of this method provides an unequivocal structural proof, anchoring the relative and absolute configurations of all stereogenic centers within the molecule.

Computational Chemistry Approaches in Structure Verification (e.g., DFT calculations for spectroscopic prediction)

In the absence of a definitive X-ray crystal structure for this compound, computational chemistry has emerged as a crucial tool for its structural verification and the assignment of its absolute configuration. nih.gov Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly powerful methods for predicting spectroscopic properties that are sensitive to the three-dimensional arrangement of atoms, such as optical rotation (OR), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD). nih.govrsc.org

The general approach involves proposing plausible structures for the natural product, including different stereoisomers. For each candidate structure, a series of computational steps are performed:

Conformational Search: The first step is to identify the low-energy conformers of the molecule, as the observed spectroscopic properties are a population-weighted average of the properties of all contributing conformers.

Geometry Optimization: The geometry of each conformer is then optimized using DFT methods, such as B3LYP, with an appropriate basis set (e.g., 6-31G(d)). nih.gov This process finds the most stable three-dimensional arrangement of the atoms for each conformer.

Spectroscopic Property Calculation: Following optimization, the spectroscopic properties of interest are calculated for each low-energy conformer. For instance, TD-DFT is employed to calculate the specific rotation and the ECD spectrum. nih.gov

Comparison with Experimental Data: The calculated spectroscopic data, often Boltzmann-averaged over the different conformers, are then compared with the experimentally measured values. A close match between the calculated and experimental data for a particular stereoisomer provides strong evidence for its structure and absolute configuration.

A significant application of this methodology to this compound was reported in a study aimed at determining its absolute configuration. nih.gov Researchers used DFT calculations to predict the specific rotation ([α]D) for the possible enantiomers of this compound. nih.gov The calculated value that matched the sign and magnitude of the experimentally measured optical rotation allowed for the confident assignment of the absolute configuration of the natural product. nih.gov

Furthermore, theoretical ECD calculations have been instrumental in clarifying the absolute configurations of this compound-purine hybrids, known as subergorgines A-E, which share the this compound moiety. nih.gov In this case, the experimental ECD spectrum of the natural products was compared with the TD-DFT calculated spectra for the possible stereoisomers. The excellent agreement between the experimental and one of the calculated spectra confirmed the absolute stereochemistry of the this compound core within these complex hybrid molecules. nih.gov

The predictive power of DFT extends to other spectroscopic techniques as well, such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.orgruc.dk By calculating NMR chemical shifts for a proposed structure, researchers can compare them with the experimental NMR data. github.io Discrepancies can highlight potential misassignments in the initial structure, while a good correlation provides further structural validation. This synergy between computational prediction and experimental data is a powerful strategy in modern natural product chemistry for verifying complex molecular architectures like that of this compound. ruc.dk

Interactive Data Table: Computational Methods in this compound Structure Verification

Computational MethodPredicted PropertyApplication in this compound AnalysisKey Findings
DFTSpecific Rotation ([α]D)Assignment of absolute configuration of this compound. nih.govThe calculated [α]D for one enantiomer matched the experimental value, confirming its absolute stereochemistry. nih.gov
TD-DFTElectronic Circular Dichroism (ECD)Clarification of the absolute configuration of this compound moiety in subergorgines A-E. nih.govThe calculated ECD spectrum for the proposed stereoisomer showed excellent agreement with the experimental spectrum. nih.gov
DFTNMR Chemical ShiftsStructural verification and assignment of NMR signals. nih.govrsc.orgComparison of calculated and experimental chemical shifts can confirm the proposed connectivity and stereochemistry.

Total Synthesis Strategies and Methodological Advancements

Retrosynthetic Analysis of the Suberosanone Core Scaffold

Retrosynthetic analysis reveals several key challenges in the construction of the this compound scaffold, including the creation of the central quaternary stereocenter at C1 and the stereocontrolled formation of the surrounding contiguous stereocenters. thieme-connect.com A common strategy involves disconnecting the molecule to simpler, more readily available precursors.

One prominent retrosynthetic approach envisions the this compound core arising from a bicyclo[3.2.1]octane intermediate. rsc.org This key intermediate can be further simplified through a disconnection of a Michael/aldolization sequence, starting from a β-ketoester and an α,β-unsaturated aldehyde like crotonaldehyde. rsc.org This strategy hinges on the successful implementation of a dual organocatalytic system to control the stereochemistry of the resulting bridged bicyclic system. rsc.org

Another retrosynthetic plan for this compound and its analogue, suberosenone, identifies a pivotal tricyclic cyclopentenone as a late-stage intermediate. researchgate.netresearchgate.net This intermediate can be accessed through an intramolecular alkylation and aldol (B89426) ring closure. The stereochemistry of the final product is dictated by the stereocenters established early in the synthesis, particularly the C1 quaternary and C8 tertiary centers, which are installed via a crucial asymmetric Michael addition. researchgate.net

Table 1: Key Retrosynthetic Disconnections for this compound

Target MoleculeKey Intermediate(s)PrecursorsKey Disconnection Strategy
This compoundBicyclo[3.2.1]octane derivativeβ-ketoester, CrotonaldehydeDual organocatalytic Michael/aldolization sequence rsc.org
This compoundTricyclic cyclopentenoneFunctionalized cyclopentanone (B42830)Asymmetric Michael addition, Intramolecular alkylation/aldol closure researchgate.netresearchgate.net

Convergent and Linear Synthetic Approaches

In the context of this compound, a convergent approach might involve the separate synthesis of the cyclopentanone and the side chain, which are then coupled. This strategy can be seen in syntheses that utilize a Michael addition to join two major fragments. researchgate.net A more linear approach might involve the sequential construction of the rings onto a starting carbocyclic framework. The first enantioselective total synthesis of (1R)-suberosanone was achieved through a convergent strategy. rsc.org

Key Transformations and Reaction Sequences

The synthesis of this compound relies on a series of powerful and stereoselective chemical transformations. Some of the key reactions employed include:

Michael Addition: This reaction is fundamental for forming key carbon-carbon bonds. Asymmetric Michael additions, often under hyperbaric conditions, have been used to set crucial stereocenters with high diastereoselectivity and enantioselectivity. researchgate.netresearchgate.netnih.govthieme-connect.com

Aldol Reaction: Intramolecular aldol reactions are frequently used to construct the ring systems present in the this compound core. researchgate.net

α-Alkylation: The formation of ring A has been efficiently achieved using a silver trifluoroacetate-mediated α-alkylation. researchgate.netnih.govthieme-connect.com

Hydrogenation: The final step in some syntheses involves the diastereoselective hydrogenation of a double bond in a precursor to yield this compound. rsc.org

Dual Organocatalytic Michael/Aldolization: A novel approach utilizes a switchable dual organocatalytic system, combining aminocatalysis and N-heterocyclic carbene (NHC) catalysis, to directly form the bridged bicyclic core. rsc.orgresearchgate.netnih.gov

Stereoselective and Enantioselective Synthesis Methodologies

Controlling the stereochemistry of the multiple stereocenters in this compound is a primary challenge. Chemists have developed several stereoselective and enantioselective methodologies to address this:

Asymmetric Michael Addition: The use of chiral primary amines as catalysts in Michael additions under high pressure has enabled the enantioselective formation of key intermediates. researchgate.netresearchgate.net

Dual Organocatalysis: A groundbreaking approach employs a dual catalytic system where an amine catalyst activates one reactant via iminium ion formation, and an N-heterocyclic carbene (NHC) catalyst activates the other. rsc.orgresearchgate.net This system allows for a direct and highly enantioselective entry into the bridged bicyclo[3.2.1]octane core of this compound. rsc.orgnih.gov

Substrate Control: In some synthetic sequences, the stereochemistry of existing centers in an intermediate directs the stereochemical outcome of subsequent reactions. researchgate.net

The first enantioselective total syntheses of (1R)-suberosanone and its related natural product, suberosenone, have been reported, leading to the revision of the absolute configuration of naturally occurring (1S)-suberosanone. researchgate.netnih.gov

Protecting Group Strategies in Complex this compound Synthesis

In the multistep synthesis of a complex molecule like this compound, protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions. pressbooks.pubresearchgate.netjocpr.com The choice of protecting groups is critical and must be carefully planned to ensure they are stable under various reaction conditions and can be removed selectively without affecting other parts of the molecule (orthogonal protection). numberanalytics.comlibretexts.org

While specific details on protecting group strategies in published this compound syntheses are often embedded within the experimental procedures, general principles of organic synthesis suggest that protecting groups would be necessary for functional groups such as ketones and alcohols, depending on the synthetic route. pressbooks.publibretexts.org For instance, a ketone might be protected as an acetal (B89532) or ketal to allow for selective reaction at another site. pressbooks.pub The successful synthesis of this compound relies on the judicious use of such protecting group strategies to navigate the intricate sequence of reactions. researchgate.net

Development of Novel Synthetic Routes to this compound

The pursuit of more efficient and elegant syntheses of this compound has led to the development of novel synthetic routes. A significant innovation is the application of a switchable dual organocatalytic system. nih.gov This method combines aminocatalysis with N-heterocyclic carbene (NHC) catalysis to achieve a direct and enantioselective synthesis of the bridged bicyclo[3.n.1] ring system, a key structural motif in this compound. rsc.orgresearchgate.netnih.gov This approach represents a departure from more traditional methods and offers a more streamlined route to the core structure.

Further advancements include the development of improved methods for key steps, such as a more efficient silver trifluoroacetate-mediated α-alkylation for the formation of one of the rings. thieme-connect.comthieme-connect.com These new routes not only provide access to this compound but also contribute to the broader field of synthetic methodology.

Challenges and Innovations in this compound Total Synthesis

The total synthesis of this compound presents several significant challenges:

Construction of the Quaternary Stereocenter: The creation of the C1 quaternary stereocenter with the correct configuration is a major hurdle. researchgate.net

Stereocontrol: The molecule possesses multiple contiguous stereocenters that must be set with high precision.

To overcome these challenges, synthetic chemists have introduced several innovations:

Hyperbaric Asymmetric Michael Addition: The use of high pressure to promote a highly stereoselective Michael addition has been a key innovation in controlling the stereochemistry of the molecule. researchgate.net

Dual Catalysis: The development of a switchable dual organocatalytic system is a significant conceptual advance, allowing for the rapid and enantioselective construction of the core bicyclic system from simple precursors. rsc.orgresearchgate.netnih.gov

Organocascade Catalysis: The principles of organocascade catalysis, where a series of reactions are triggered by a single catalyst, have inspired the development of efficient synthetic sequences. nih.gov

These innovations not only enabled the successful total synthesis of this compound but also provided powerful new tools for the synthesis of other complex natural products. berkeley.edursc.org

Biosynthetic Pathway Elucidation and Enzymatic Mechanisms

Identification of Precursors and Intermediates in Suberosanone Biosynthesis

The biosynthesis of this compound begins with the universal C15 isoprenoid precursor, Farnesyl pyrophosphate (FPP). nih.govbeilstein-journals.org The formation of this compound's characteristic tricyclic quadrane scaffold is a key part of its biosynthesis. Research into the biosynthesis of other quadrane sesquiterpenes, such as terrecyclic acid, has provided significant insight into this process. nih.gov

The crucial step is the cyclization of the linear FPP molecule. This is catalyzed by a specific terpene synthase that constructs the distinctive fused ring system of the quadrane skeleton. nih.gov Studies on the biosynthesis of the related compound terrecyclic acid have demonstrated that the enzyme β-terrecyclene synthase directly converts FPP into β-terrecyclene, which possesses the core quadrane scaffold. nih.gov This suggests that β-terrecyclene is a key intermediate in the formation of this class of compounds. Following the creation of this initial carbocyclic structure, a series of tailoring reactions, primarily oxidations, are required to produce the final this compound molecule. nih.govbeilstein-journals.org A plausible biosynthetic pathway for hybrids of this compound has also been considered. researchgate.netresearchgate.net

Enzymatic Steps and Catalytic Mechanisms

The conversion of FPP to this compound is a multi-step process governed by a series of specialized enzymes. These enzymes first construct the carbon skeleton and then perform modifications to achieve the final structure.

The enzymes responsible for this compound biosynthesis fall into two main categories: terpene cyclases (also called terpene synthases) and tailoring enzymes, such as oxidases. nih.govbeilstein-journals.org

Terpene Cyclase: The formation of the foundational quadrane scaffold from FPP is catalyzed by a terpene cyclase. nih.gov In the closely related pathway of terrecyclic acid, this enzyme is identified as β-terrecyclene synthase (TerA). nih.gov This type of enzyme facilitates a complex cascade of carbocation rearrangements to form the tricyclic structure from the acyclic FPP precursor. beilstein-journals.org

Oxidases: After the initial cyclization, the hydrocarbon scaffold undergoes a series of oxidative modifications. These reactions are typically catalyzed by cytochrome P450 monooxygenases or other oxidoreductases. beilstein-journals.org For instance, the biosynthesis of terrecyclic acid involves a cytochrome P450 enzyme (TerB) and a dehydrogenase (TerC) to install hydroxyl and carbonyl functionalities. nih.gov It is highly probable that similar enzymes are responsible for the oxidation of the β-terrecyclene intermediate to yield the ketone group found in this compound.

Enzyme Class Proposed Function in this compound Biosynthesis Example from Related Pathways
Terpene Cyclase/SynthaseCatalyzes the cyclization of Farnesyl pyrophosphate (FPP) to form the tricyclic quadrane scaffold.β-terrecyclene synthase (TerA)
Cytochrome P450 MonooxygenaseOxidizes the quadrane scaffold to introduce functional groups.TerB
DehydrogenaseCatalyzes dehydrogenation reactions, potentially in the formation of the ketone group.TerC

In many microorganisms, the genes encoding the enzymes for a specific secondary metabolite pathway are located together on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). nih.govnih.govfrontiersin.org This co-localization facilitates the coordinated regulation of the entire pathway.

While a specific BGC dedicated to this compound has not been explicitly reported in the literature, the discovery of the biosynthetic pathway for terrecyclic acid was achieved through the identification of its BGC (the ter cluster). nih.gov This cluster contains the genes for the terpene synthase (TerA), the cytochrome P450 oxidase (TerB), and the dehydrogenase (TerC). nih.gov Given the structural similarity and shared quadrane scaffold, it is strongly hypothesized that the biosynthetic genes for this compound are also organized in a BGC in its producing organism, the gorgonian Subergorgia suberosa. researchgate.netresearchgate.net Identifying this cluster would be a critical step toward fully understanding and potentially manipulating this compound production.

Isotope Labeling Studies in Biosynthetic Pathway Delineation

Isotope labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate complex biosynthetic pathways. mdpi.comnih.gov This method involves feeding the producing organism a precursor molecule that has been enriched with a stable isotope, such as ¹³C or ²H. taylorandfrancis.com The position of the isotopes in the final natural product can then be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), providing definitive evidence of the biosynthetic route. mdpi.com

In the study of quadrane sesquiterpene biosynthesis, isotopically sensitive branching studies have been instrumental. nih.gov By using specifically labeled FPP precursors, researchers were able to provide mechanistic insight into the complex carbocation rearrangement cascade catalyzed by the β-terrecyclene synthase, settling long-standing questions about the formation of the quadrane scaffold. nih.gov Such studies are crucial for confirming precursor-product relationships and understanding the intricate mechanisms of the enzymes involved. beilstein-journals.org

Chemoenzymatic Approaches to this compound Analogues

Chemoenzymatic synthesis is a synthetic strategy that combines the advantages of traditional chemical synthesis with the high selectivity and efficiency of enzymatic reactions. monash.edubeilstein-journals.org This approach is particularly valuable for producing complex natural product analogues that may be difficult to access through purely chemical or biological methods. nih.govnih.gov

The enzymes from the this compound biosynthetic pathway, once identified and characterized, represent valuable biocatalytic tools. rsc.org For example, the terpene cyclase responsible for forming the quadrane scaffold could potentially accept modified, non-native FPP analogues as substrates. This would allow for the creation of a variety of novel quadrane skeletons. Similarly, the tailoring enzymes, such as oxidases, could be used to selectively modify the this compound core or related synthetic intermediates. beilstein-journals.orgrsc.org This chemoenzymatic approach offers a powerful and sustainable method for generating a library of this compound analogues, which could be screened for enhanced or novel biological activities. monash.edu

Molecular Mechanisms of Biological Action

Identification of Cellular and Molecular Targets

The biological activity of Suberosanone, a sesquiterpene natural product, is rooted in its interactions with specific cellular components. Research into its mechanisms points toward a multi-targeted profile, characteristic of many natural compounds.

Protein-Ligand Interaction Studies (e.g., receptor binding, enzyme inhibition)

While direct and exhaustive protein target identification for this compound is an ongoing area of research, studies on analogous compounds and its derivatives provide significant insight. The biological effects of quadrane sesquiterpenes, the family to which this compound belongs, are often attributed to their ability to interact with and modulate the function of key proteins. smolecule.com Investigations into related compounds have shown that they can bind to specific proteins involved in cellular signaling or act as enzyme inhibitors, which can lead to cytotoxic effects in cancer cells. smolecule.com

Derivatives of this compound have been shown to inhibit enzymes crucial for cellular processes. For instance, some related marine compounds have demonstrated inhibitory effects on Na+/K+-ATPase. mdpi.com The cytotoxic nature of this compound itself, particularly against various cancer cell lines, strongly suggests that its mode of action involves critical protein-ligand interactions that disrupt cellular homeostasis and viability. nih.gov The antitumor potential of this compound is thought to stem from these molecular interactions, making it a subject of interest in enantioselective synthesis for further study. researchgate.netlabex-lermit.fr

Nucleic Acid Interactions (if applicable)

Direct intercalation or binding of this compound to DNA or RNA has not been extensively documented. However, a significant area of research involves the study of this compound-purine hybrids. researchgate.net Naturally occurring and synthetic derivatives have been identified where the this compound moiety is linked to a purine (B94841) base, such as in subergorgines A–E. researchgate.netrsc.org These hybrid molecules, which merge the sesquiterpene scaffold with a fundamental component of nucleic acids, have shown cytotoxic activity. mdpi.comresearchgate.net

The existence of these natural hybrids suggests a potential biosynthetic pathway that involves the interaction of this compound or its precursors with purine molecules. rsc.org This raises the possibility that this compound could interact with nucleic acid structures or the enzymes that metabolize them, although further research is required to determine the precise nature and biological significance of these interactions. unina.it

Membrane Interactions and Permeability Studies

The ability of a compound to traverse the cell membrane is fundamental to its biological activity. Pharmacological assays have been conducted on derivatives of this compound to assess their permeability properties. mdpi.com While specific data on this compound's membrane permeability is limited, its sesquiterpene structure suggests a degree of lipophilicity that would facilitate passage through the lipid bilayer of cell membranes.

Studies on other cytotoxic marine natural products have shown that their mechanism can involve increasing membrane permeability, leading to cellular disruption. exaly.com The cytotoxicity of this compound against various cell lines implies it can effectively enter the cells to engage with its intracellular targets. nih.gov

Modulation of Cellular Signaling Pathways

This compound and its related compounds exert their biological effects by interfering with key cellular signaling cascades that regulate inflammation, cell survival, and proliferation.

Impact on Inflammatory Pathways (e.g., NF-κB, MAPK pathways)

This compound is recognized for its potential anti-inflammatory properties. ontosight.ai Research on related marine natural products indicates that a primary mechanism for this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netrsc.org The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition can suppress the expression of pro-inflammatory cytokines and mediators. rsc.orgnih.gov

Furthermore, studies have implicated the mitogen-activated protein kinase (MAPK) signaling pathway as another target. researchgate.net Specifically, inhibition of the JNK/p38 MAPK and ERK1/2 pathways has been observed with related compounds, which plays a crucial role in downregulating the inflammatory response. researchgate.netrsc.org Some diterpenes isolated alongside this compound from marine sources have been found to inhibit the accumulation of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells. researchgate.net

Effects on Apoptosis and Cell Cycle Regulation

A significant aspect of this compound's bioactivity is its ability to induce cytotoxicity in cancer cells, often by triggering apoptosis, or programmed cell death. researchgate.net The induction of apoptosis is a key strategy in the development of anticancer agents. researchgate.net

Studies on this compound-purine hybrids have provided detailed insights into these apoptotic mechanisms. Treatment of cancer cell lines with these compounds led to classic morphological characteristics of apoptosis, including chromatin condensation and the formation of apoptotic bodies. researchgate.net Further analysis confirmed this pathway through the detection of externalized phosphatidylserine (B164497) and DNA fragmentation. researchgate.netresearchgate.net Mechanistically, the activation of the intrinsic apoptotic pathway was indicated by a loss of mitochondrial membrane potential and the subsequent activation of caspase-9 and the executioner caspase-3. researchgate.net

This compound and its analogs have demonstrated significant cytotoxic effects against a range of human cancer cell lines. This activity is fundamental to its potential as an antitumor agent. labex-lermit.frontosight.ai The effectiveness of this cytotoxicity is often quantified by IC50 or ED50 values, as detailed in the table below.

CompoundCell LineCell Line DescriptionActivity MetricValueSource
This compoundP-388Mouse Lymphocytic LeukemiaED503.8 µg/mL nih.gov
This compoundA549Human Lung AdenocarcinomaED504.5 µg/mL nih.gov
This compoundHT-29Human Colon AdenocarcinomaED504.2 µg/mL nih.gov
This compound BHeLaHuman Cervical AdenocarcinomaIC5014.45 µM mdpi.com
Subergorgine D (hybrid)HL-60Human Promyelocytic LeukemiaIC5014.3 µM researchgate.net

The cell cycle is a tightly regulated process, and its disruption can lead to uncontrolled proliferation, a hallmark of cancer. longdom.orgcreativebiolabs.net The progression through different phases of the cell cycle is driven by cyclin-dependent kinases (CDKs) and their cyclin partners. nih.gov Key tumor suppressors like p53 and the retinoblastoma protein (RB) act as crucial checkpoints. nih.gov The cytotoxic and apoptotic effects of this compound suggest that it likely interferes with these regulatory checkpoints, halting cell cycle progression and leading to cell death in cancerous cells. libretexts.org

Influence on Oxidative Stress Responses (e.g., Nrf2 pathway activation)

While some natural compounds from marine cnidarians are known to induce effects through mechanisms like oxidative stress, specific data on this compound's role is sparse. nih.gov The compound is suggested to have potential antioxidant properties, but direct evidence of its ability to modulate specific oxidative stress response pathways, such as the Keap1-Nrf2 pathway, has not been documented in the available literature. ontosight.ai The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress, orchestrating the expression of numerous antioxidant and detoxification genes. frontiersin.orgplos.orgmdpi.comnih.govnih.gov Activation of this pathway is a key mechanism for many natural compounds in mitigating cellular damage. nih.gov However, studies specifically linking this compound to the activation or inhibition of Nrf2 and its downstream targets are currently unavailable.

Modulation of Metabolic Pathways

The effect of this compound on cellular metabolic pathways is an area requiring significant investigation. Metabolic pathways, the series of biochemical reactions essential for life, are known to be modulated by various small molecules. nih.govfrontiersin.orgnih.govlibretexts.org While this compound has been identified in a non-targeted metabolomics analysis of snail hemolymph, this study did not investigate its role in modulating specific metabolic routes. uoguelph.ca There is currently no direct research available that details how this compound may alter key metabolic processes such as glycolysis, the tricarboxylic acid (TCA) cycle, or fatty acid metabolism.

In Vitro Mechanistic Studies in Cellular Models

In vitro studies using various cell lines have provided the primary evidence for the biological activity of this compound. These studies have consistently highlighted its cytotoxic potential against several cancer cell lines.

Research has demonstrated that this compound exhibits significant cytotoxicity against mouse lymphocytic leukemia (P-388), human lung adenocarcinoma (A549), and human colon adenocarcinoma (HT-29) cells. nih.gov The effective doses (ED₅₀) for these cell lines were reported to be in the low microgram per milliliter range, indicating potent activity. nih.gov

Cell LineCancer TypeED₅₀ (µg/mL)Reference
P-388Mouse Lymphocytic Leukemia3.2 nih.gov
A549Human Lung Adenocarcinoma1.6 nih.gov
HT-29Human Colon Adenocarcinoma3.2 nih.gov

Target Engagement Assays

Target engagement assays are crucial for confirming the direct interaction between a compound and its intracellular protein target. plos.orgmdpi.comnih.gov Techniques like the Cellular Thermal Shift Assay (CETSA) allow for the label-free detection of a drug binding to its target in a physiologically relevant context by measuring changes in protein thermal stability. mdpi.comnih.gov Despite the availability of these advanced methodologies, a review of the current scientific literature reveals no studies that have employed target engagement assays to identify or confirm the molecular targets of this compound.

Gene Expression and Proteomic Profiling

Gene expression and proteomic analyses are powerful tools for generating a global picture of cellular function in response to a specific treatment. nih.govoncodb.orgnih.gov Such analyses can reveal which genes and proteins are up- or down-regulated, providing critical insights into a compound's mechanism of action.

While these techniques are well-established, no studies have been published detailing the effects of this compound itself on the gene expression or proteomic profiles of cells. However, research on this compound-purine hybrids, which are derivatives of this compound, has provided some mechanistic clues. researchgate.netresearchgate.net In a study on these derivatives, apoptotic proteome analysis was conducted on leukemia cell lines. researchgate.netresearchgate.net It was found that the mechanism of action involved the intrinsic apoptosis pathway, indicated by a loss of mitochondrial membrane potential and the activation of caspase-9. researchgate.netresearchgate.net This was supported by elevated levels of pro-apoptotic proteins such as Bax and Smac/DIABLO. researchgate.netresearchgate.net It is important to emphasize that these findings relate to derivatives of this compound, and similar detailed studies on the parent compound itself are not yet available.

Subcellular Localization Studies

In Vivo Mechanistic Investigations (in Animal Models)

Biomarker Modulation in Animal Tissues and Biofluids

Biomarker modulation analysis in animal models is a critical step to translate in vitro findings into a physiological context. This process involves measuring changes in the levels of specific proteins, genes, or other molecules in tissues and biofluids (like blood plasma or serum) following administration of the compound. These biomarkers serve as indicators of a biological state or a response to a therapeutic intervention.

Given this compound's reported cytotoxic activity against the human promyelocytic leukemia cell line, HL-60, a relevant animal study would involve a mouse xenograft model where HL-60 cells are implanted to form tumors. researchgate.netxenograft.net In such a model, researchers would assess biomarkers related to cancer progression and cell death within the tumor tissue and circulatory system.

Potential biomarkers for modulation by this compound in an HL-60 xenograft model could include:

Proliferation Markers: The Ki-67 protein is a widely used marker to measure the proliferation of tumor cells. A reduction in the percentage of Ki-67 positive cells within the tumor tissue would indicate an anti-proliferative effect.

Apoptosis Markers: Apoptosis, or programmed cell death, is a key mechanism for eliminating cancer cells. wikipedia.org An increase in the levels of activated (cleaved) Caspase-3 and a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins in tumor tissue would suggest that this compound induces apoptosis. researchgate.net

Inflammatory Cytokines: Chronic inflammation is linked to cancer development, and many natural products exhibit anti-inflammatory properties. pensoft.net Analysis of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the plasma of treated animals could reveal potential anti-inflammatory activity. mdpi.comunifap.br

The following table illustrates the type of data that would be generated from such a study.

BiomarkerSample TypeControl Group (Vehicle)This compound-Treated GroupModulation
Ki-67 (% positive cells)Tumor Tissue75%30%▼ Decreased
Cleaved Caspase-3 (Relative Expression)Tumor Tissue1.04.5▲ Increased
TNF-α (pg/mL)Plasma12055▼ Decreased
IL-6 (pg/mL)Plasma8540▼ Decreased

Note: The data presented in this table is illustrative and represents hypothetical findings from a preclinical animal study to demonstrate the principle of biomarker modulation. It is not based on published results for this compound.

Target Occupancy Studies in Animal Systems

Target occupancy studies are designed to confirm that a compound reaches and binds to its intended molecular target in a living organism. This is a crucial step in drug development, as it links the compound's concentration in the body to its engagement with the specific protein or enzyme it is designed to inhibit or activate.

The specific molecular target of this compound has not been definitively identified in scientific literature. Therefore, conducting a direct target occupancy study is not currently feasible. However, should a target be identified, several established methods could be employed in animal models:

Positron Emission Tomography (PET): This non-invasive imaging technique can be used if a specific radiolabeled ligand that binds to the same target as this compound is available. Animals would be administered this compound, followed by the radioligand. The degree to which this compound displaces the radioligand provides a quantitative measure of target occupancy in the brain or other tissues.

Ex Vivo Binding Assays: In this method, animals are treated with this compound. At a specific time point, tissues of interest are harvested. The tissue is then incubated with a radiolabeled ligand for the target. The amount of radioligand that can bind to the tissue is measured; a reduced binding capacity in treated animals compared to controls indicates that this compound is occupying the target sites.

The table below provides a hypothetical example of what target occupancy data might look like, assuming a molecular target for this compound ("Target X") has been identified.

TissueCompound ConcentrationTarget X Occupancy (%)
TumorLow25%
TumorMedium60%
TumorHigh92%
LiverHigh15%

Note: The data in this table is for illustrative purposes only, demonstrating how target occupancy might be presented. It is hypothetical and does not represent published data for this compound.

Pathway Analysis in Animal Models

Pathway analysis provides a broad view of the molecular mechanisms of a compound by identifying which cellular signaling networks are significantly altered. This is often accomplished using 'omics' technologies, such as transcriptomics (measuring gene expression with RNA-seq) or proteomics (measuring protein levels), on tissue samples from animal models.

Based on the known cytotoxic and potential anti-inflammatory activities of this compound, key pathways for investigation in animal models would include:

Apoptosis Pathway: In a cancer model, analysis of tumor tissue would likely investigate genes and proteins central to programmed cell death. anygenes.com This includes the Bcl-2 family of proteins, caspases, and cytochrome c. wikipedia.org

NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a master regulator of inflammation. aginganddisease.orgwikipedia.org Its inhibition is a common mechanism for anti-inflammatory compounds. In an inflammation model, researchers would examine the expression of key genes regulated by NF-κB, such as TNF, IL6, and COX-2. pensoft.netmdpi.com

The following table provides a representative example of data from a pathway analysis study, showing hypothetical changes in the expression of key genes in the apoptosis pathway within tumor tissue from an HL-60 xenograft model treated with this compound.

Gene SymbolGene NamePathwayFold Change (Treated vs. Control)Regulation
CASP3Caspase 3Apoptosis+3.8▲ Up-regulated
CASP9Caspase 9Apoptosis+2.9▲ Up-regulated
BAXBcl-2-associated X proteinApoptosis+3.1▲ Up-regulated
BCL2B-cell lymphoma 2Apoptosis-2.5▼ Down-regulated
BIDBH3 interacting domain death agonistApoptosis+2.2▲ Up-regulated

Note: This table presents hypothetical gene expression data to illustrate the results of a pathway analysis study. It is not based on published experimental data for this compound.

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Systematic Structural Modifications of the Suberosanone Scaffold

The foundation of any SAR study lies in the synthesis of a library of analogues where specific parts of the lead molecule are altered. oncodesign-services.com This systematic approach allows researchers to probe the importance of different functional groups and structural features. For this compound, modifications can be conceptually divided into variations of its side chain, alterations to the core ring system, and the application of isosteric replacements.

The this compound scaffold has been identified as a valuable moiety in hybrid natural products, particularly those isolated from the South China Sea gorgonian Subergorgia suberosa. In these hybrid compounds, the this compound core is often linked to other molecular fragments, such as purines. Studies on these natural hybrids have provided initial, crucial insights into the SAR of the side chain.

For instance, a series of this compound-purine hybrids, named subergorgines A–E, were found to be rare purine (B94841) alkaloids merged with the this compound moiety through different C(6)–N bridges. When their cytotoxic activities were tested, it was discovered that the nature of the purine side chain and the linkage to the this compound core significantly influenced activity. Subergorgine D, for example, was the most active against the HL-60 cancer cell line with an IC50 value of 14.3 μM. This finding underscores that the side chain is not merely a passive component but actively participates in the molecule's biological effect, offering a rich area for synthetic modification to enhance cytotoxicity.

Further research on other natural products has reinforced the principle that side chain functionality is critical for bioactivity. For example, in a series of 9,11-secosterols sharing the same steroidal nucleus, inhibitory effects varied considerably depending on the nature of the side chain. A compound featuring both the absence of a hydroxyl group and the presence of a double bond in its side chain exhibited the most potent cytotoxicity. sci-hub.st This highlights that modifications such as altering polarity (e.g., adding or removing hydroxyl groups) and rigidity (e.g., introducing double bonds) in the side chain of this compound analogues could be a fruitful strategy for developing more potent agents.

A hypothetical SAR study could involve synthesizing this compound analogues with varying side chains at a synthetically accessible position, as illustrated in the table below.

Compound Side Chain (R) Predicted Effect on Cytotoxicity Rationale
This compound-CH(CH₃)₂Baseline activityNatural compound
Analogue 1-CH₃May decrease activityReduced steric bulk and lipophilicity may weaken target interaction.
Analogue 2-CyclohexylPotentially increased activityIncreased lipophilicity and van der Waals interactions.
Analogue 3-PhMay increase activityPotential for additional π-stacking interactions with the target protein.
Analogue 4-CH₂OHMay decrease cytotoxicityIncreased polarity could reduce cell membrane permeability.

This table is illustrative and based on general medicinal chemistry principles.

The rigid, bridged bicyclo[3.2.1]octane core of this compound is a defining feature that presents both a synthetic challenge and an opportunity for SAR exploration. Altering this core structure can lead to significant changes in the molecule's three-dimensional shape, rigidity, and the spatial orientation of its functional groups.

One example of a naturally occurring analogue with a modified core is this compound B, a bicyclo lactone isolated from the octocoral Dendronephthya mucronata. u-tokyo.ac.jp This compound, along with other related lactones, exhibited cytotoxicity toward HeLa cells, with this compound B showing an IC50 value of 14.45 µM. u-tokyo.ac.jp The replacement of one of the carbocyclic rings with a lactone introduces a polar ester group and alters the ring's conformation, demonstrating that the core can be modified while retaining cytotoxic activity.

Rational design strategies for modifying the core ring system could include:

Ring Size Variation: Expanding or contracting one of the rings could alter the strain and geometry of the molecule, potentially improving its fit within a biological target.

Introduction of Heteroatoms: Replacing a carbon atom within the bicyclic core with a heteroatom like oxygen or nitrogen could introduce new hydrogen bonding capabilities and alter the molecule's polarity and metabolic stability. rsc.org

Stereochemical Inversion: Synthesizing enantiomers or diastereomers of the natural product is a classic strategy. The enantioselective total synthesis of both (1R)-suberosanone and the natural (1S)-suberosanone revealed that the stereochemistry is crucial for its potent biological activity, as the synthetic material did not always retain the activity of the natural product.

The table below outlines potential core modifications and their hypothetical impact on activity.

Modification Type Specific Change Predicted Effect on Activity Rationale
Ring System ChangeReplacement of cyclopentanone (B42830) with a γ-lactoneRetained, but altered activityAs seen in this compound B, this changes polarity and H-bonding capacity. u-tokyo.ac.jp
StereochemistrySynthesis of the (1R)-enantiomerSignificantly reduced activityThe specific 3D arrangement of functional groups is critical for target binding.
Ring UnsaturationIntroduction of a double bond in the bicyclic coreMay increase rigidity and alter conformationCould enhance or disrupt optimal binding geometry.

This table is illustrative and based on published findings and medicinal chemistry principles.

Isosteric and bioisosteric replacements are a cornerstone of modern medicinal chemistry, involving the substitution of an atom or group with another that has similar physical or chemical properties (e.g., size, shape, electronic distribution). nih.govdrughunter.com This strategy is used to modulate a compound's potency, selectivity, and pharmacokinetic properties. drughunter.com While specific isosteric replacement studies on this compound are not extensively documented, the principles can be applied to its structure for rational analogue design.

Key areas for potential isosteric replacements in the this compound scaffold include:

Ketone Group: The ketone carbonyl is a key functional group, likely involved in hydrogen bonding with a biological target. drugdesign.org This group could be replaced by other functionalities capable of acting as hydrogen bond acceptors.

The following table provides examples of potential isosteric replacements for the ketone group in this compound.

Original Group Isosteric Replacement Key Properties Mimicked Potential Advantage
Ketone (C=O)Oxime (=N-OH)H-bond acceptor, planar geometryAdds H-bond donor capacity, potentially new interactions.
Ketone (C=O)Thio-ketone (C=S)Similar size and shapeAltered electronic properties and reactivity.
Ketone (C=O)gem-Difluoromethylene (-CF₂-)Dipole moment, stericsIncreased metabolic stability, altered electronics. u-tokyo.ac.jp
Ketone (C=O)Spiro-oxiraneSteric bulk, dipoleIntroduces a reactive electrophilic site.

This table is illustrative and based on established principles of bioisosterism. nih.govdrughunter.com

Correlating Structural Features with Molecular Interaction Profiles

The ultimate goal of SAR studies is to build a model of how a molecule interacts with its biological target. spu.edu.sy This involves correlating specific structural features with the types of molecular interactions they can form, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. longdom.org

For this compound, several structural features are likely critical for its molecular interactions:

The Ketone Carbonyl: As a polar, hydrogen bond-accepting group, the ketone is a prime candidate for forming a crucial hydrogen bond with a donor group (e.g., an -NH or -OH) in the active site of a target protein. drugdesign.org The importance of this interaction is suggested by studies on related natural products where the presence of a carbonyl function was found to be important for bioactivity.

The Lipophilic Core: The fused bicyclic alkane structure provides a rigid, hydrophobic scaffold. This region is likely to engage in favorable van der Waals and hydrophobic interactions within a nonpolar binding pocket of the target.

Stereochemistry: The absolute configuration of the chiral centers dictates the precise three-dimensional arrangement of these interacting groups. An incorrect stereoisomer would fail to align these features correctly with their counterparts in the binding site, leading to a loss of activity.

By synthesizing analogues where each of these features is systematically modified (as described in section 7.1) and measuring the resulting biological activity, a detailed pharmacophore model can be constructed. This model serves as a blueprint for designing future analogues with enhanced affinity and selectivity.

Computational Approaches to SAR Prediction

In modern drug discovery, computational methods are used alongside synthetic chemistry to accelerate the design-synthesis-test cycle. oncodesign-services.com These in silico techniques can predict the properties of virtual compounds, helping to prioritize the synthesis of those most likely to be active.

Quantitative Structure-Activity Relationship (QSAR) is a key computational approach that develops mathematical models to correlate physicochemical properties of compounds with their biological activities. nih.govijpsr.com For this compound analogues, a QSAR model could be built using descriptors for properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity) to predict their cytotoxic potency. frontiersin.org Such models can highlight the most important properties for activity and predict the potency of yet-to-be-synthesized analogues. mdpi.com

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, like a this compound analogue) when bound to the active site of another (a receptor, typically a protein). imist.ma This method involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on a function that approximates the free energy of binding. nih.gov

A typical molecular docking workflow for this compound analogues would involve:

Obtaining a 3D structure of the target protein, either from experimental methods like X-ray crystallography or through homology modeling.

Preparing the structures of a series of this compound analogues.

Using docking software (e.g., AutoDock, MOE) to place each analogue into the defined binding site of the protein. rsc.org

Calculating a binding score (e.g., in kcal/mol) for each analogue, which estimates its binding affinity.

The results can be used to rationalize observed SAR and predict the activity of new designs. For example, docking could reveal that a particularly active analogue forms an extra hydrogen bond that is not possible for less active compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comgrafiati.com For sesquiterpenoids, including compounds structurally related to this compound, QSAR models are instrumental in predicting cytotoxic activity and guiding the synthesis of more potent analogues. Although direct and specific QSAR studies focusing solely on this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated by examining studies on analogous sesquiterpene lactones and other cytotoxic terpenoids. mdpi.comnih.gov

These studies typically involve the calculation of a wide array of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. These descriptors are categorized into several classes, including:

Electronic Descriptors: These pertain to the electron distribution in the molecule and include parameters like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and atomic net charges. These are often calculated using semi-empirical or density functional theory (DFT) methods. researchgate.net

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity and volume are common steric descriptors that have been shown to be significant in predicting the sedative activity of some sesquiterpenes. thieme-connect.com

Hydrophobic Descriptors: The partition coefficient (logP) is a key descriptor in this category, quantifying the lipophilicity of a compound. This property is crucial for membrane permeability and reaching intracellular targets. mdpi.com

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once calculated, these descriptors are used to build a mathematical model, often through multiple linear regression (MLR) or partial least squares (PLS) analysis, that correlates a selection of descriptors with the observed biological activity (e.g., IC₅₀ values). brieflands.com The robustness and predictive power of these models are assessed through rigorous internal and external validation techniques, using statistical metrics like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² for an external test set. grafiati.commdpi.combrieflands.com

A QSAR study on a series of sesquiterpene lactones with cytotoxic activity against human carcinoma cells identified several key structural features that influence their potency. The presence of an α-methylene-γ-lactone moiety and an additional enone system were found to be critical for cytotoxicity. nih.gov Furthermore, a double bond between C-1 and C-10, a hydroxyl group at C-5, and an angeloyloxy group at C-8 were also identified as important contributors to the cytotoxic effect. nih.gov

Below is an illustrative data table summarizing typical descriptors and their significance in QSAR models for cytotoxic sesquiterpenoids, which could be conceptually applied to future studies on this compound analogues.

Descriptor TypeExample DescriptorTypical Role in Cytotoxicity Models for SesquiterpenoidsStatistical Significance Example (r²)
ElectronicLUMO EnergyA lower LUMO energy often correlates with higher reactivity, potentially enhancing interactions with biological targets.0.83 (for a model with polarizability) scispace.com
StericMolar Refractivity (MR)Can influence how the molecule fits into a receptor or binding site.0.82 (for sedative activity) thieme-connect.com
HydrophobicLogPAn optimal level of lipophilicity is required for cell membrane penetration without being sequestered in fatty tissues.0.82 (for anti-leishmanial activity) scispace.com
TopologicalBalaban IndexReflects the branching and connectivity of the molecule, which can impact binding affinity.0.72 (for a model with multiple descriptors) grafiati.com
ConstitutionalNumber of H-bond acceptorsImportant for forming hydrogen bonds with target proteins or enzymes.0.82 (for sedative activity) thieme-connect.com

This table is a generalized representation based on QSAR studies of various sesquiterpenoids and is intended to be illustrative for the potential application to this compound.

Design Principles for Enhanced Target Selectivity or Potency

The rational design of analogues of natural products like this compound is a cornerstone of medicinal chemistry, aiming to improve therapeutic properties such as potency and selectivity while minimizing toxicity. nih.gov The structure-activity relationship (SAR) data derived from both experimental testing and QSAR modeling provide the foundation for these design principles. For cytotoxic sesquiterpenoids, several key structural modifications have been explored to enhance their anticancer activity.

One of the most consistently important features for the cytotoxicity of many sesquiterpene lactones is the α-methylene-γ-lactone moiety . This group acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in target proteins, such as transcription factors (e.g., NF-κB) and enzymes. nih.gov The addition of other Michael acceptor sites, such as an enone system within the carbocyclic framework, can further increase cytotoxic potency. nih.gov

The lipophilicity of the molecule is another critical factor. It must be optimized to ensure sufficient water solubility for administration while allowing for effective transport across cellular membranes to reach intracellular targets. Modifications that alter lipophilicity, such as the introduction or removal of hydroxyl or acetyl groups, can have a profound impact on biological activity. nih.gov

The stereochemistry of the molecule is also paramount. Different enantiomers of the same compound can exhibit vastly different biological activities. For instance, (+)-elatol, a chamigrane-type sesquiterpene, was found to be significantly more potent against Naegleria fowleri than its enantiomer, (-)-elatol, with IC₅₀ values of 1.08 µM and 36.77 µM, respectively. csic.es

The introduction of aromatic or heterocyclic moieties can also lead to enhanced potency and selectivity. In a study of drimenol-based sesquiterpene derivatives, the incorporation of a dimethoxy-substituted aromatic ring significantly increased cytotoxicity against the MCF-7 breast cancer cell line compared to the parent drimenol (B159378). mdpi.com The position of the substituents on the aromatic ring also played a crucial role, with the 3,4-dimethoxy derivative showing the highest potency. mdpi.com

The following table summarizes design principles and the observed effects of specific structural modifications on the cytotoxic activity of sesquiterpenoid analogues.

Design PrincipleStructural Modification ExampleEffect on Cytotoxic Activity (IC₅₀)Reference CompoundModified Compound
Introduction of Aromatic MoietyAddition of a 3,4-dimethoxyphenyl group to a drimenol core.Increased cytotoxicity against MCF-7 cells from inactive to an IC₅₀ of 9.0 µM. mdpi.com(-)-DrimenolCompound 14c mdpi.com
Modification of the Lactone RingConversion of a sesquiterpene lactone to a triazole conjugate via click chemistry.Variable effects, with some dehydrocostus lactone derivatives showing high cytotoxicity. researchgate.netDehydrocostus lactoneTriazole conjugates researchgate.net
Alteration of Substitution PatternPresence of a macrocyclic ring with a tetrahydropyran (B127337) moiety in trichothecenes.Resulted in potent cytotoxicity with IC₅₀ values in the nanomolar range against various cancer cell lines. rsc.orgTrichodermol-type analoguesChartarenes A-D rsc.org
Stereochemical InversionComparison of (+)-elatol and (-)-elatol.(+)-Elatol was approximately 34-fold more potent against Naegleria fowleri. csic.es(-)-Elatol(+)-Elatol
HalogenationDehalogenation of chamigrane-type sesquiterpenes.Led to a significant decrease in activity against Naegleria fowleri. csic.es(+)-ElatolDehalogenated analogue

This table presents examples from studies on various sesquiterpenoids to illustrate design principles that could be relevant for modifying this compound.

Synthetic Chemistry of Suberosanone Analogues and Derivatives

Semi-Synthesis of Suberosanone Derivatives from Natural Precursors

Semi-synthesis, which utilizes naturally occurring compounds as starting materials for chemical modifications, offers an efficient pathway to novel derivatives. wikipedia.orgnumberanalytics.com This approach is particularly advantageous when the natural precursor is complex but readily available, allowing chemists to bypass numerous synthetic steps. wikipedia.org In the context of this compound, the marine sponge Suberites domuncula is a source of various bioactive compounds that could potentially serve as precursors. researchgate.netasm.org For instance, the sponge produces lyso-platelet-activating factor (lyso-PAF) derivatives and quinolinic acid, indicating a complex secondary metabolism that could be harnessed for the semi-synthesis of this compound-related structures. researchgate.netnih.gov

The general strategy in semi-synthesis involves isolating a natural product and then applying a series of chemical reactions, such as oxidation, reduction, alkylation, or acylation, to modify its structure and generate new analogues. numberanalytics.com This methodology allows for the creation of a diverse range of derivatives from a common starting material. numberanalytics.com While specific examples of semi-synthesis starting directly from a this compound precursor are not extensively detailed in the provided results, the principle of using natural products from sources like Suberites domuncula for creating new bioactive compounds is well-established. numberanalytics.comresearchgate.netasm.org

Recent research has also explored the semi-synthesis of derivatives from other natural products to enhance their biological activity. peerj.com For example, modifications of depsidones have yielded compounds with more potent effects than the parent molecules. peerj.com This highlights the potential of semi-synthetic strategies to improve the therapeutic properties of natural compounds.

Total Synthesis of this compound Analogues

The complete synthesis of a molecule from simple, commercially available starting materials is known as total synthesis. wikipedia.org This approach provides ultimate control over the molecular architecture and allows for the creation of analogues that are not accessible through semi-synthesis.

The first enantioselective total synthesis of (1R)-suberosenone and (1R)-suberosanone was a significant achievement that also led to the revision of the absolute configuration of the naturally occurring (1S)-suberosanone. researchgate.netrsc.orgnih.gov A key step in this synthesis was a hyperbaric asymmetric Michael addition. rsc.orgresearchgate.net This synthetic accomplishment not only confirmed the structure of this compound but also provided a platform for structure-activity relationship (SAR) studies. rsc.orgnih.gov

Unfortunately, the synthetic (1R)-suberosanone did not exhibit the potent cytotoxicity that was reported for the natural enantiomer. researchgate.net This finding underscores the importance of stereochemistry in biological activity. Further synthetic efforts using an organocatalytic system have also been employed to prepare the non-natural (1R)-enantiomer of this compound. researchgate.net The insights gained from these syntheses are crucial for designing new analogues with improved therapeutic potential.

Divergent synthesis is a powerful strategy that enables the rapid generation of a library of structurally related compounds from a common intermediate. nih.govsathyabama.ac.in This approach begins by reacting a starting molecule with various reactants to create a first generation of diverse compounds. sathyabama.ac.in Each of these can then be further reacted to quickly expand the chemical space explored. sathyabama.ac.in

In the context of complex natural products, divergent strategies allow for the efficient synthesis of multiple analogues from a key branching point intermediate. nih.gov For example, a divergent synthesis of Illicium sesquiterpenes utilized a tetracyclic intermediate as a branching point to produce several natural products and their analogues. nih.gov This methodology is highly applicable to the this compound scaffold, where a central tricyclic core could be functionalized in various ways to produce a library of derivatives for biological screening. While specific divergent syntheses for this compound are not detailed in the provided results, the principles of this strategy are well-suited for exploring the SAR of this class of compounds. beilstein-journals.org

Medicinal Chemistry Exploitation of this compound Scaffolds for Target Validation

The core structure, or "scaffold," of a bioactive molecule is a fundamental concept in medicinal chemistry. lifechemicals.comnih.gov The this compound scaffold represents a "privileged structure," a core motif that can be modified to interact with various biological targets. nanoimagingservices.com Medicinal chemists exploit such scaffolds to design and synthesize new molecules with desired biological activities. nanoimagingservices.comdrugdiscoverytrends.com

The process often involves identifying a hit compound through screening and then systematically modifying its scaffold to improve potency, selectivity, and pharmacokinetic properties. lifechemicals.com For instance, suberosenone, this compound, and suberosenol A acetate (B1210297) have been investigated for their potential to inhibit the angiotensin-converting enzyme. scispace.com The tricyclic core of this compound provides a rigid framework that can be decorated with different functional groups to probe interactions with the active site of a target enzyme. peptide.co.jpgjpb.de

Computational methods are increasingly used to guide the design of new derivatives based on a known scaffold. nih.gov By understanding the SAR of a compound series, chemists can make more informed decisions about which modifications are likely to lead to improved activity.

Library Synthesis and High-Throughput Screening Initiatives (Focus on chemical synthesis part)

The generation of chemical libraries is a cornerstone of modern drug discovery. openaccessjournals.com These libraries, which can contain thousands to millions of diverse compounds, are screened using high-throughput screening (HTS) to identify initial "hit" compounds with promising biological activity. openaccessjournals.comnih.gov

The synthesis of these libraries often employs combinatorial chemistry techniques, where building blocks are systematically combined to create a large number of different products. nih.govnih.gov This can be done using either solid-phase synthesis, where molecules are attached to a resin bead during the reaction sequence, or solution-phase synthesis. nih.govnih.gov The goal is to maximize the structural diversity of the library to increase the chances of finding a hit for a particular biological target. openaccessjournals.com

Once a hit is identified from an HTS campaign, medicinal chemists will often synthesize a focused library of analogues to explore the SAR and optimize the compound's properties. symeres.commetrionbiosciences.com This "hit-to-lead" process involves making systematic changes to the structure of the hit compound and evaluating the effect on its biological activity. symeres.com The this compound scaffold is an attractive starting point for such library synthesis efforts due to its unique three-dimensional shape, a desirable feature for modern fragment libraries. rsc.org

Advanced Analytical and Spectroscopic Methods in Suberosanone Research

Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Applications for Metabolomics and Bioanalytical Studies

Chromatography coupled with mass spectrometry represents a cornerstone in the fields of metabolomics and bioanalysis, offering high sensitivity and selectivity for the identification and quantification of compounds in complex biological matrices. mdpi.commdpi.com Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds, while liquid chromatography-mass spectrometry (LC-MS), especially with tandem mass spectrometry (MS/MS), provides broad coverage of metabolites with diverse physicochemical properties. thermofisher.comlcms.czrsc.org

In metabolomics, these techniques are employed to obtain a comprehensive profile of small molecules in a biological system, which can reveal the metabolic pathways affected by a compound like Suberosanone. rsc.orgnih.gov Bioanalytical studies use these methods for the sensitive determination of the compound and its metabolites in biological fluids, which is crucial for understanding its pharmacokinetic properties. mdpi.com The use of GC-MS has been noted in the broader context of analyzing natural products from which this compound is derived. cusat.ac.in Specifically, GC-MS is a powerful tool for separating and identifying volatile components within complex mixtures, such as those found in extracts of marine organisms. plantsjournal.com

LC-MS/MS, with its ability to analyze a wide range of polar and nonpolar compounds without the need for derivatization, is the most widely applied tool for metabolomics and lipidomics. lcms.czmdpi.com It allows for the separation of isomers, reduces ion-suppression effects, and can be used in both untargeted (discovery) and targeted (quantification) modes. lcms.czmdpi.com While direct applications of large-scale LC-MS/MS metabolomics studies on this compound are not extensively documented in the available literature, the methodology is indispensable for future investigations into its biological effects.

Table 1: Applications of Chromatographic-Mass Spectrometric Techniques in Natural Product Research
TechniquePrimary ApplicationRelevance to this compound ResearchKey Advantages
GC-MSAnalysis of volatile and semi-volatile compoundsIdentification of this compound and related volatile constituents in crude extracts. cusat.ac.inplantsjournal.comHigh chromatographic resolution, extensive compound libraries for identification. plantsjournal.com
LC-MS/MSTargeted quantification and untargeted profiling of metabolites in biological samplesPotential for pharmacokinetic studies, biomarker discovery, and understanding the metabolic impact of this compound. nih.govmdpi.comBroad metabolite coverage, high sensitivity and selectivity, applicable to non-volatile and polar compounds. thermofisher.comrsc.org

Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Ligand-Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. copernicus.orgnih.gov For a complex sesquiterpene like this compound, NMR is essential for establishing its constitution and stereochemistry. researchgate.netnih.gov Techniques such as 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) are used to piece together the molecular framework and determine the relative configuration of chiral centers. nih.govmdpi.com

The absolute configuration of this compound has been a subject of investigation, with enantioselective total synthesis being used to revise the initially proposed structure. researchgate.netrsc.org Such synthetic efforts rely heavily on NMR analysis to confirm the structure of synthetic intermediates and the final product, comparing the data with that of the natural isolate. researchgate.net

Beyond structural elucidation, NMR is a powerful method for studying ligand-protein interactions, providing atomic-level insights into binding modes. nih.govbeilstein-journals.org Techniques like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) mapping can identify the binding epitope of a ligand and characterize its interaction with a biological target. beilstein-journals.orgrsc.org Knowledge of the free ligand's conformational preferences in solution, obtainable through NMR, can guide the design of more potent analogs. copernicus.orgcopernicus.org While specific ligand-binding studies of this compound using NMR are not prominent in the literature, this represents a critical area for future research to uncover its molecular targets and mechanism of action. nih.gov

Table 2: NMR Techniques and Their Application in this compound Research
NMR TechniqueInformation ObtainedSpecific Application to this compound
1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC)Molecular connectivity and constitutionFundamental for the initial structural elucidation of this compound and its derivatives. nih.gov
NOESY/ROESYThrough-space proton-proton proximitiesDetermination of relative stereochemistry and preferred solution conformation. researchgate.netrsc.org
Residual Dipolar Couplings (RDC)Long-range orientational constraintsRefinement of molecular conformation and simultaneous determination of relative configuration. rsc.org
Saturation Transfer Difference (STD) NMRMapping of ligand binding epitopesPotential for identifying the parts of the this compound molecule that interact with its biological target(s). frontiersin.orgunl.edu

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Understanding the binding affinity, kinetics, and thermodynamics of a potential drug candidate to its biological target is fundamental for drug discovery. tainstruments.com Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free biophysical techniques used for this purpose. labmanager.com

ITC directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. harvard.edumosbri.eumalvernpanalytical.com This provides a complete thermodynamic profile of the molecular interaction, offering insights into the forces driving the binding process. tainstruments.comyoutube.com

SPR, on the other hand, is a real-time optical sensing technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface. harvard.edubruker.com It provides detailed kinetic data, including the association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated. harvard.edunih.gov

While these techniques are considered the gold standard for characterizing biomolecular interactions, a specific application to this compound is not found in the reviewed literature. The use of ITC and SPR would be a logical next step in its preclinical development to quantitatively assess its binding to potential protein targets, validate hits from screening assays, and guide structure-activity relationship (SAR) studies.

Table 3: Potential Applications of ITC and SPR in this compound Research
TechniqueKey Parameters MeasuredPotential Insights for this compound
Isothermal Titration Calorimetry (ITC)Binding Affinity (Kₐ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Determine the thermodynamic driving forces of this compound binding to its target; confirm binding stoichiometry. harvard.edumosbri.eu
Surface Plasmon Resonance (SPR)Association Rate (kₐ), Dissociation Rate (kₑ), Affinity (Kₑ)Characterize the kinetics of the interaction (how fast it binds and dissociates); screen for binding partners. harvard.edubruker.comcaltech.edu

Advanced Spectroscopic Probes for In Situ and Live-Cell Studies

To understand the biological function and mechanism of action of a compound like this compound, it is crucial to study it within its native environment—the living cell. Advanced spectroscopic probes are indispensable tools for such in situ and live-cell imaging studies, providing spatiotemporal information that is unattainable with conventional methods. northwestern.edunih.gov

Fluorogenic probes are small molecules that are dark but become brightly fluorescent upon a specific stimulus, such as interaction with a target biomolecule or enzymatic activity. mit.eduresearchgate.net A custom-designed fluorogenic probe based on the this compound scaffold could potentially be used to visualize its subcellular localization and track its interaction with cellular targets in real-time.

Another powerful technique is Fluorescence Resonance Energy Transfer (FRET), which can be used to measure molecular interactions with high spatial resolution. nih.gov FRET-based biosensors could be developed to report on the downstream effects of this compound on specific signaling pathways. Furthermore, in situ vibrational spectroscopy techniques, such as Raman spectroscopy, can provide detailed chemical information from within a cell, potentially identifying molecular changes in response to treatment with this compound. imperial.ac.ukmdpi.com

The development of such advanced probes for this compound would represent a significant step forward, enabling researchers to directly observe its biological activity within living systems and unravel the complex pathways it modulates, particularly in the context of its potential antitumor properties. cas.cnnih.gov

Table 4: Potential Applications of Advanced Spectroscopic Probes for this compound
Probe/Technique TypePrinciple of OperationPotential Application for this compound Research
Fluorogenic ProbesFluorescence activation upon target binding or enzymatic processing. mit.eduVisualize the subcellular distribution of this compound and identify its direct binding partners in living cells. researchgate.net
FRET-based BiosensorsEnergy transfer between two fluorophores reports on molecular proximity. nih.govMonitor the effect of this compound on specific protein-protein interactions or conformational changes in target proteins.
In Situ Raman/SERSVibrational spectroscopy provides a chemical fingerprint of molecules. imperial.ac.ukDetect the local concentration of this compound in different organelles and monitor metabolic changes induced by the compound. mdpi.com

Emerging Research Frontiers and Translational Potential Mechanistic Focus

Exploration of Novel Biological Activities and Targets (mechanistic, not clinical)

The quadrane sesquiterpene family, to which Suberosanone belongs, is recognized for its potential antimicrobial and anticancer properties. smolecule.com Research into this compound and its related compounds has primarily focused on their cytotoxic effects against various cancer cell lines. For instance, certain this compound derivatives have demonstrated potent cytotoxicity against P-388 (mouse lymphoma), A549 (human lung carcinoma), and HT-29 (human colon adenocarcinoma) cancer cell lines. researchgate.net Further studies have identified hybrid compounds, where a this compound moiety is linked to a purine (B94841) base, as having significant cytotoxic activity. nih.govresearchgate.net One such hybrid, Subergorgine D, was found to be the most active against the HL-60 (human promyelocytic leukemia) cancer cell line, with an IC50 value of 14.3 μM. nih.govresearchgate.net

The precise mechanisms underpinning these biological activities are still under investigation. It is suggested that the cytotoxic action may involve interference with fundamental cellular processes within cancer cells. smolecule.com While specific molecular targets are yet to be fully elucidated, the unique tricyclic framework of these compounds is believed to be crucial for their interaction profile with biological targets. smolecule.com Research into other marine-derived diterpenes has shown inhibition of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a potential avenue for investigating the anti-inflammatory mechanisms of this compound. researchgate.net

Interestingly, the stereochemistry of this compound appears to be critical for its bioactivity. The enantioselective total synthesis of the compound has made it possible to study the effects of individual stereoisomers. rsc.org Notably, one study found that the synthetic (1R)-suberosanone enantiomer did not exhibit significant cytotoxic activity, highlighting the stereospecificity of its biological interactions. researchgate.net This underscores the importance of chemical synthesis in dissecting the structure-activity relationships of this class of molecules.

Role of this compound in Inter-Species Chemical Communication

Evidence suggests that this compound and related compounds produced by the gorgonian coral Subergorgia suberosa play a role in chemical defense. Marine organisms often produce secondary metabolites to deter predators, prevent fouling by other organisms, and compete for space. researchgate.netrsc.org Chemical extracts from S. suberosa, containing compounds like this compound, have demonstrated significant antilarval activity. researchgate.net Specifically, these extracts inhibit the settlement of barnacle (Balanus amphitrite) and bryozoan (Bugula neritina) larvae. researchgate.net

Furthermore, these chemical constituents exhibit antibacterial properties, inhibiting the growth of various marine bacterial species. researchgate.net The production of such bioactive compounds is a key survival strategy, protecting the coral from microbial pathogens and the settlement of fouling organisms that could otherwise be detrimental. rsc.orgnih.gov This function as a defensive agent in its natural marine environment is a clear example of this compound's role in inter-species chemical communication.

Prospects for Bioengineering of this compound Production

The structural complexity of this compound makes its chemical synthesis challenging, prompting research into bioengineering methods for its production. researchgate.netresearchgate.net A significant breakthrough in this area has been the elucidation of the biosynthetic pathway for related quadrane sesquiterpenes in fungi. nih.gov Researchers have identified a novel sesquiterpene synthase, β-terrecyclene synthase, which is responsible for constructing the fundamental tricyclic quadrane scaffold from the common precursor farnesyl diphosphate (B83284) (FPP). nih.gov

The discovery of the genes encoding this synthase and subsequent tailoring enzymes provides a genetic blueprint for heterologous production. nih.gov This opens the possibility of transferring the biosynthetic pathway into a microbial host, such as Aspergillus, yeast, or bacteria, which can be cultivated in large-scale fermenters to produce this compound or its precursors. smolecule.comnih.gov Metabolic engineering techniques could then be applied to optimize the production pathway, enhance yields, and facilitate the synthesis of novel derivatives. stanford.edumdpi.com Identifying the biosynthetic gene clusters (BGCs) for this compound production in its native organism or related species is a critical step that will greatly assist future bioengineering efforts. rsc.org A plausible biosynthetic pathway for the this compound-purine hybrids has also been proposed, which could guide further bio-catalytic or synthetic biology approaches. nih.govresearchgate.net

Integration of Omics Data for Systems-Level Understanding of this compound's Impact

A systems biology approach, integrating various "omics" data, offers a powerful strategy for a holistic understanding of this compound's biological impact. brjac.com.brnih.gov This methodology combines data from genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles) to create a comprehensive picture of how a compound affects a biological system. nih.govfrontiersin.org

Currently, specific multi-omics studies on this compound are not widely reported. However, the application of such techniques holds immense potential. For example, treating cancer cells with this compound and subsequently analyzing the transcriptomic and proteomic changes could reveal the specific signaling pathways that are perturbed. This could lead to the identification of its primary molecular target(s) and downstream effectors. ebi.ac.uk

Genomic information, such as the identification of the biosynthetic gene cluster for quadrane scaffolds, already provides a foundation for this approach. nih.gov By using computational biology tools to analyze these large datasets, researchers can move from observing a general effect, like cytotoxicity, to understanding the complex network of molecular interactions that cause it. brjac.com.bromicscouts.com This systems-level perspective is essential for identifying biomarkers of response and for uncovering novel mechanisms of action that might be missed by more targeted, reductionist approaches. brjac.com.br

Future Directions in Mechanistic Elucidation and Rational Drug Design (Pre-clinical focus)

Future pre-clinical research on this compound will likely focus on two interconnected areas: deeper mechanistic elucidation and rational drug design. The process of rational drug design begins with a validated biological target and aims to create molecules that interact optimally with it. slideshare.netnih.gov A crucial first step for this compound is the definitive identification of its molecular target(s) responsible for its cytotoxic or anti-inflammatory effects.

The successful total synthesis of this compound, including its specific enantiomers, has been a major advance. rsc.orgresearchgate.net This achievement is fundamental to pre-clinical development as it allows for the creation of structurally modified analogs for Structure-Activity Relationship (SAR) studies. parssilico.com Through SAR, medicinal chemists can systematically alter parts of the this compound molecule and assess how these changes affect its biological activity, selectivity, and pharmacokinetic properties. frontiersin.org This process aims to optimize the lead compound, enhancing its potency against the target while minimizing off-target effects. frontiersin.orgyourgenome.org

Computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) analysis, can be employed to predict the bioactivity of new derivatives and guide their synthesis. mdpi.com By combining these synthetic and computational strategies with further mechanistic studies, researchers can design novel this compound-based compounds with improved therapeutic potential, paving the way for future pre-clinical candidate selection. nih.gov

Compound Names Mentioned

Compound Name
This compound
Suberosenone
Suberosanol A
Suberosanol B
Subergorgine D
(1R)-suberosanone
Terrecyclic acid
β-terrecyclene
Inducible nitric oxide synthase (iNOS)
Cyclooxygenase-2 (COX-2)

Q & A

Q. What are the primary synthetic routes for suberosanone, and how do they address stereochemical control?

this compound’s enantioselective synthesis involves hyperbaric asymmetric Michael addition and silver trifluoroacetate-mediated α-alkylation to construct its bicyclic framework. Key challenges include stereochemical control at the C1 position, resolved using organocatalytic systems to achieve high enantiomeric excess (e.g., >90% ee) . Early syntheses required revision of the natural product’s absolute configuration (AC), highlighting the importance of synthetic validation against natural isolates .

Q. How is the absolute configuration of this compound determined experimentally?

Chiroptical methods, including vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD), are critical. For synthetic (1R)-suberosanone, VCD spectra (recorded at 0.1 mol L⁻¹ in CD₂Cl₂, 48,000 scans) and DFT calculations (CAM-B3LYP/DGTZVP) confirmed AC by matching experimental and computed spectra . Discrepancies between synthetic and natural isolates necessitated recalibration of AC assignments .

Q. What bioactivity has been reported for this compound, and how should researchers design studies to validate these claims?

this compound exhibits antitumor potential, though specific mechanisms remain underexplored. Researchers should prioritize in vitro cytotoxicity assays (e.g., against cancer cell lines) with rigorous controls, ensuring stereochemical purity via HPLC (e.g., Chiralpak IC-3 column) to isolate bioactive enantiomers . Dose-response curves and comparative studies with structural analogs (e.g., suberosenone) are recommended to delineate structure-activity relationships .

Advanced Research Questions

Q. How can computational methods resolve contradictions between synthetic and natural this compound configurations?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations model IR, VCD, and ECD spectra to validate AC. For example, CAM-B3LYP/AUG-cc-pVDZ optimizes geometries, while SMD solvation models account for solvent effects. Discrepancies arise from natural product degradation during isolation; synthetic (1R)-suberosanone’s calculated ORD matched experimental data, overriding earlier misassignments .

Q. What methodological challenges arise in scaling up enantioselective syntheses of this compound?

Organocatalytic systems (e.g., dual thiourea/cinchona alkaloid catalysts) face scalability limitations due to substrate sensitivity and catalyst loading. Strategies include solvent optimization (e.g., dichloromethane vs. toluene) and flow chemistry to enhance reaction efficiency. Silver-mediated α-alkylation steps require stoichiometric Ag salts, prompting exploration of catalytic alternatives .

Q. How should researchers address conflicting NMR data in structural elucidation of this compound derivatives?

Contradictions in ¹H/¹³C NMR assignments (e.g., ring A substituents) arise from solvent-induced shifts or diastereomeric impurities. Use high-field NMR (≥500 MHz) with DEPT, COSY, and NOESY to resolve ambiguities. Cross-validate with X-ray crystallography (e.g., CCDC 1451815 for 8a) and synthetic intermediates .

Q. What strategies optimize the enantioselectivity of this compound’s key synthetic steps?

Hyperbaric conditions (e.g., 15 kbar) enhance Michael addition stereoselectivity by restricting transition-state conformations. Catalyst screening (e.g., Takemoto’s thiourea vs. squaramide) and temperature control (−40°C to RT) are critical. For α-alkylation, AgOTf’s counterion effects improve regioselectivity .

Methodological Guidelines

  • Stereochemical Validation : Always correlate synthetic products with natural isolates using ORD/VCD/ECD and computational modeling .
  • Data Reproducibility : Publish full NMR spectra (e.g., ¹H, ¹³C, 2D experiments) and HPLC chromatograms to enable cross-lab verification .
  • Experimental Design : For bioactivity studies, include enantiomerically pure controls and disclose synthetic yields/purities to avoid false positives .

Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.